![molecular formula C20H17IN2 B5019138 1-ethyl-3-(2-quinolinyl)quinolinium iodide](/img/structure/B5019138.png)
1-ethyl-3-(2-quinolinyl)quinolinium iodide
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Overview
Description
1-ethyl-3-(2-quinolinyl)quinolinium iodide, also known as EQQ, is a fluorescent dye used in various scientific research applications. It is a cationic dye that is commonly used for labeling and imaging of biological molecules, such as proteins, DNA, and RNA. EQQ is a popular choice for researchers due to its high fluorescence quantum yield, photostability, and low toxicity.
Mechanism of Action
1-ethyl-3-(2-quinolinyl)quinolinium iodide is a cationic dye that binds to negatively charged biological molecules, such as DNA and RNA. The binding of this compound to these molecules results in a shift in the absorption and emission spectra, which allows for the detection and imaging of the labeled molecules.
Biochemical and Physiological Effects:
This compound has low toxicity and does not have any significant biochemical or physiological effects on cells or tissues. However, it is important to note that the concentration and duration of exposure to this compound can affect cell viability and function.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-ethyl-3-(2-quinolinyl)quinolinium iodide is its high fluorescence quantum yield and photostability, which allows for long-term imaging and detection. This compound is also compatible with various biological samples, including live cells and tissues. However, one limitation of this compound is its sensitivity to pH and ionic strength, which can affect the binding affinity and fluorescence intensity.
Future Directions
There are several future directions for research involving 1-ethyl-3-(2-quinolinyl)quinolinium iodide. One area of interest is the development of new synthesis methods and modifications of this compound to improve its properties, such as increased photostability and sensitivity. Another direction is the application of this compound in new research areas, such as drug discovery and nanotechnology. Additionally, the use of this compound in combination with other fluorescent dyes and imaging techniques can provide new insights into biological processes and interactions.
Synthesis Methods
The synthesis of 1-ethyl-3-(2-quinolinyl)quinolinium iodide involves the reaction of 2-quinolinylboronic acid with 1-ethyl-3-iodoquinoline in the presence of a palladium catalyst. The reaction takes place in an organic solvent, such as dimethylformamide or tetrahydrofuran, under an inert atmosphere. The resulting product is purified by column chromatography to obtain this compound as a yellow powder.
Scientific Research Applications
1-ethyl-3-(2-quinolinyl)quinolinium iodide has various scientific research applications, including fluorescence microscopy, flow cytometry, and bioimaging. It is commonly used for labeling and imaging of biological molecules, such as proteins, DNA, and RNA. This compound has also been used for studying protein-protein interactions, membrane dynamics, and intracellular trafficking.
properties
IUPAC Name |
1-ethyl-3-quinolin-2-ylquinolin-1-ium;iodide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N2.HI/c1-2-22-14-17(13-16-8-4-6-10-20(16)22)19-12-11-15-7-3-5-9-18(15)21-19;/h3-14H,2H2,1H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOAUIGLVBROVJR-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1=CC(=CC2=CC=CC=C21)C3=NC4=CC=CC=C4C=C3.[I-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17IN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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